1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol
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Overview
Description
1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol is an organic compound derived from 2-naphthol. It is known for its applications in various fields, particularly in the development of non-linear optical (NLO) materials. This compound is characterized by the presence of a naphthalene ring substituted with a 4-methylpiperazin-1-ylmethyl group, making it a versatile molecule for scientific research and industrial applications .
Preparation Methods
The synthesis of 1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol typically involves a Mannich reaction, which is a three-component condensation reaction. The general procedure includes the following steps :
Reactants: 2-naphthol, N-methylpiperazine, and benzaldehyde are taken in equimolar ratios (1:1:1).
Solvent: Acetonitrile is commonly used as the solvent.
Reaction Conditions: The reaction mixture is stirred at room temperature, and the product is obtained through slow evaporation technique.
Crystallization: The resulting compound is crystallized to obtain high-quality single crystals suitable for electro-optic device applications.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol has a wide range of scientific research applications :
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Medicine: It is investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: The compound is used in the fabrication of non-linear optical materials for electro-optic devices, photonics, and frequency conversion applications.
Mechanism of Action
The mechanism of action of 1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol involves its interaction with molecular targets and pathways . The compound exhibits non-linear optical properties due to the presence of conjugated π-electrons and hydrogen bonds between molecules. These interactions lead to efficient molecular nonlinearities, making it suitable for electro-optic applications.
Comparison with Similar Compounds
1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol can be compared with other similar compounds, such as :
1-[(4-Methylpiperazin-1-yl)methyl]benzoic acid: This compound has a similar piperazine substitution but differs in the aromatic ring structure.
1-[(4-Methylpiperazin-1-yl)methyl]phenylmethanone: This compound also contains a piperazine ring but has a different functional group attached to the aromatic ring.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct non-linear optical properties and makes it a valuable material for various scientific and industrial applications.
Properties
CAS No. |
88318-07-4 |
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Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
1-[(4-methylpiperazin-1-yl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C16H20N2O/c1-17-8-10-18(11-9-17)12-15-14-5-3-2-4-13(14)6-7-16(15)19/h2-7,19H,8-12H2,1H3 |
InChI Key |
KMTKDXVCTVEGRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
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